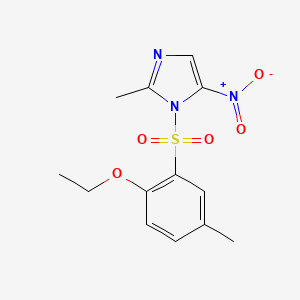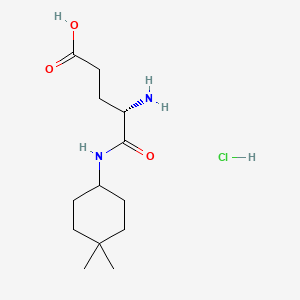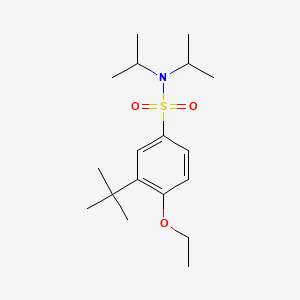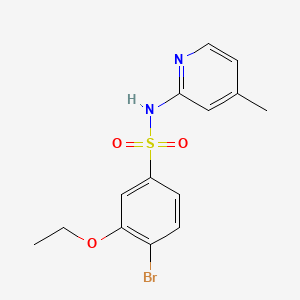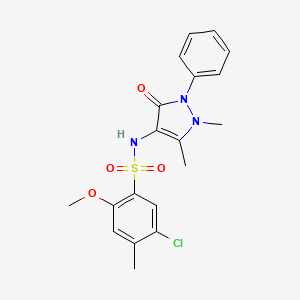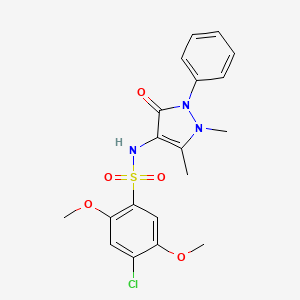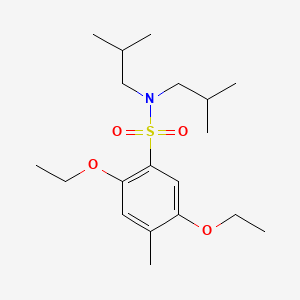
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, also known as TAK-715, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TAK-715 belongs to the class of sulfonamide compounds and has shown promising results in various studies related to inflammation, pain, and cancer.
Mecanismo De Acción
The mechanism of action of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves the inhibition of the enzyme p38 MAP kinase, which plays a crucial role in inflammation and pain. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide binds to the ATP-binding site of p38 MAP kinase and prevents its activation, leading to a reduction in the production of inflammatory cytokines and pain mediators.
Biochemical and Physiological Effects:
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various animal models of inflammation. It has also been shown to decrease the production of pain mediators such as prostaglandins and bradykinin. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of p38 MAP kinase, making it a useful tool for studying the role of this enzyme in various biological processes. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is also stable and easy to handle, making it suitable for in vitro and in vivo experiments.
However, 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and effectiveness. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide. One area of interest is the development of more effective formulations of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide treatment. Additionally, studies are needed to investigate the potential of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide in combination with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with N,N-bis(2-methylpropyl)amine in the presence of a base such as triethylamine. The reaction leads to the formation of 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide as a white crystalline solid with a melting point of 131-133°C.
Aplicaciones Científicas De Investigación
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has shown anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO4S/c1-8-23-17-11-19(18(24-9-2)10-16(17)7)25(21,22)20(12-14(3)4)13-15(5)6/h10-11,14-15H,8-9,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMGHBLAVPTRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
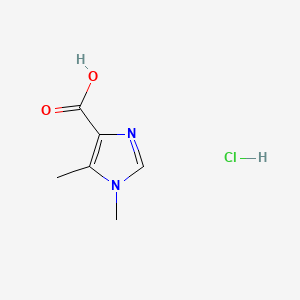
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
